molecular formula C11H15ClN2O2 B1441676 3-Piperidinyl nicotinate hydrochloride CAS No. 1219981-06-2

3-Piperidinyl nicotinate hydrochloride

Cat. No. B1441676
M. Wt: 242.7 g/mol
InChI Key: ZGFBLNATAXQBAF-UHFFFAOYSA-N
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Description

3-Piperidinyl nicotinate hydrochloride is a compound that includes a piperidine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds .


Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Neuroprotective and Cognitive Enhancement Effects

Nicotinic acetylcholine receptor (nAChR) agonists, including nicotinamide and its derivatives, have been explored for their potential to improve cognitive functions and offer neuroprotection. These compounds can desensitize nAChRs, potentially improving working memory and cognitive performance without inducing significant side effects associated with direct agonist actions (Buccafusco, Beach, & Terry, 2009). Furthermore, nicotinamide, a related compound, has been studied for its neuroprotective effects, showing potential benefits in preserving and enhancing neurocognitive function, which could be relevant for conditions such as Alzheimer's disease, Parkinson's disease, and brain injuries (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).

Potential in Treating Addiction

Research on nicotinic compounds has also explored their potential in treating addiction. For example, nicotinamide adenine dinucleotide (NAD+) and its precursors have been implicated in the neurobiology of addiction, suggesting that increasing intracellular NAD+ levels could help manage and treat addictive behavior, reduce cravings, and withdrawal symptoms in patients with substance abuse disorders (Braidy, Villalva, & van Eeden, 2020). This area of research highlights the therapeutic potential of nicotinic compounds in addressing addiction, which could extend to derivatives like 3-Piperidinyl nicotinate hydrochloride.

Anticancer Potential

Nicotinic acid derivatives have been recognized for their promising anticancer properties. Novel derivatives of nicotinic acid have shown significant biological activity against various cancer types, suggesting a potential role in developing new anticancer agents (Jain, Utreja, Kaur, & Jain, 2020). The exploration of nicotinic acid derivatives for their anticancer effects could provide a foundation for researching 3-Piperidinyl nicotinate hydrochloride's application in cancer treatment.

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development and application of piperidine derivatives, including 3-Piperidinyl nicotinate hydrochloride, in the field of drug discovery .

properties

IUPAC Name

piperidin-3-yl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFBLNATAXQBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl nicotinate hydrochloride

CAS RN

1219981-06-2
Record name 3-Pyridinecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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